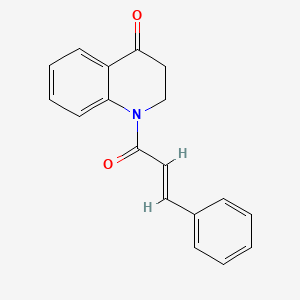

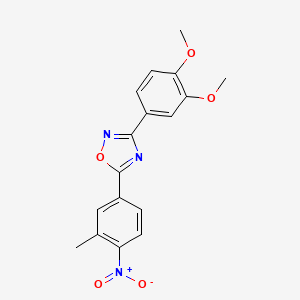

![molecular formula C19H21ClN4O B5572482 2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of diazaspiro[4.5]decanone derivatives involves several chemical strategies, focusing on the construction of the spiro framework and functionalization at specific positions. For instance, one approach detailed the synthesis of potent CCR4 antagonists through binding to the extracellular allosteric site, showcasing the versatility of the diazaspiro[4.5]decanone scaffold in medicinal chemistry (Shukla et al., 2016).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanone derivatives reveals a complex spatial arrangement, contributing to their interaction with biological targets. Crystal structure analysis, such as that performed on 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provides insights into the conformations and the electronic environment of the molecule, which are crucial for its chemical reactivity and biological activity (Wang et al., 2011).

Chemical Reactions and Properties

Diazaspiro[4.5]decanone derivatives undergo a variety of chemical reactions, tailored towards the synthesis of compounds with potential antihypertensive, antifungal, and antimicrobial activities. Their chemical properties, such as the ability to engage in cycloaddition reactions, are pivotal in designing derivatives with enhanced biological activities. For example, derivatives have been synthesized for screening as antihypertensive agents and investigated for their biological activities, indicating the broad applicability of these compounds (Caroon et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. The synthesis and crystal structure determination of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate offer valuable data for understanding the material characteristics of diazaspiro[4.5]decanone derivatives and their potential for further modification (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties of diazaspiro[4.5]decanone derivatives, such as reactivity towards nucleophiles or electrophiles, are defined by their molecular structure. The presence of functional groups and the spirocyclic framework influence their behavior in chemical reactions, paving the way for the synthesis of a wide range of biologically active compounds. For instance, the study of diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents highlights the chemical versatility and potential therapeutic uses of these compounds (Li et al., 2019).

Aplicaciones Científicas De Investigación

Antagonist Properties and Receptor Binding

- CCR4 Antagonists : Compounds related to 2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one have been studied for their potential as CCR4 antagonists. They show high affinity in various assays and the ability to internalize about 60% of cell surface receptors, which is a unique property for small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Synthesis and Structural Analysis

- Synthesis Techniques : Research has focused on developing efficient synthesis techniques for derivatives of 2,8-diazaspiro[4.5]decan-1-one. These include oxidative cyclization of olefinic precursors and exploration of various substituents to enhance the properties of the compounds (Martin‐Lopez & Bermejo, 1998).

- Crystal Structure Analysis : The crystal structures of related compounds have been analyzed to understand their conformation and molecular interactions. This information is crucial for designing compounds with specific biological activities (Wang et al., 2011).

Pharmacological Applications

- Antihypertensive Properties : Some derivatives have shown potential as antihypertensive agents, acting as alpha-adrenergic blockers. Their activity has been tested in animal models, providing insights into their mechanism of action (Caroon et al., 1981).

- Anticancer and Antidiabetic Potential : Research has also been conducted on the development of spirothiazolidines analogs for their anticancer and antidiabetic properties. These studies have shown significant activities against various cancer cell lines and potential as enzyme inhibitors (Flefel et al., 2019).

- Neural Calcium Uptake Inhibition : Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibit potent inhibitory effects on neural calcium uptake, which could have implications for treating brain edema and memory deficits (Tóth et al., 1997).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O/c20-16-4-2-15(3-5-16)13-24-14-19(12-17(24)25)6-10-23(11-7-19)18-21-8-1-9-22-18/h1-5,8-9H,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXVRMKPBYFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![3-[({[1-(4-fluorophenyl)cyclopentyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5572464.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)